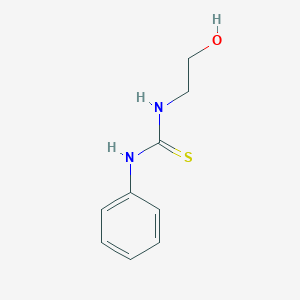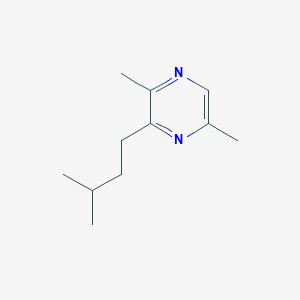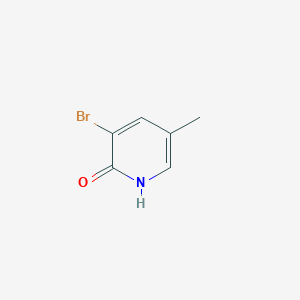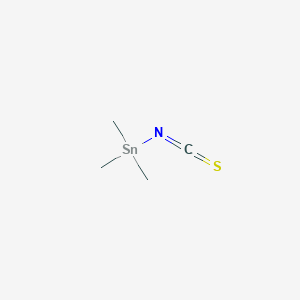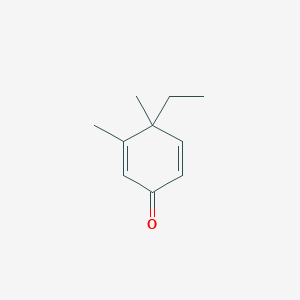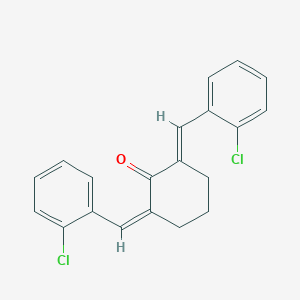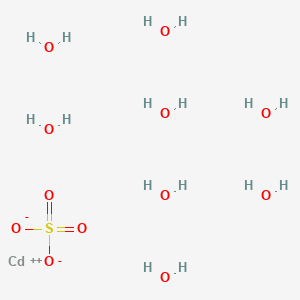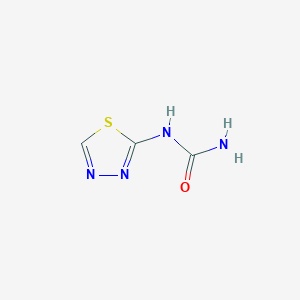
N-1,3,4-Thiadiazol-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using various methods and has been shown to have significant biochemical and physiological effects. In
作用機序
The mechanism of action of N-1,3,4-Thiadiazol-2-ylurea is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has significant biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have anticancer properties, which can help prevent the development and progression of cancer.
実験室実験の利点と制限
One of the advantages of using N-1,3,4-Thiadiazol-2-ylurea in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
将来の方向性
There are several future directions for the study of N-1,3,4-Thiadiazol-2-ylurea. One area of focus is the development of new synthesis methods for this compound. Another area of focus is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
This compound is a chemical compound that has significant potential applications in scientific research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders. Although there are some limitations to using this compound in lab experiments, its relatively simple synthesis method and stable nature make it a promising area of study for future research.
合成法
N-1,3,4-Thiadiazol-2-ylurea is synthesized using various methods, including the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates, and the reaction of 1,3,4-thiadiazole-2-amine with carbonyl compounds. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-1,3,4-Thiadiazol-2-ylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
16279-22-4 |
|---|---|
分子式 |
C3H4N4OS |
分子量 |
144.16 g/mol |
IUPAC名 |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
InChIキー |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
正規SMILES |
C1=NN=C(S1)NC(=O)N |
同義語 |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



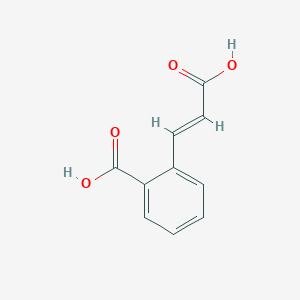
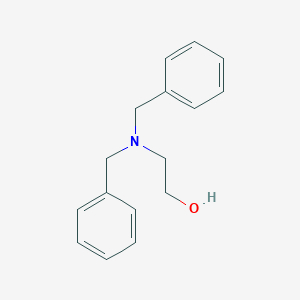
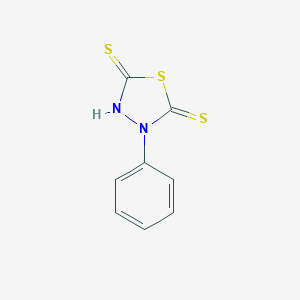
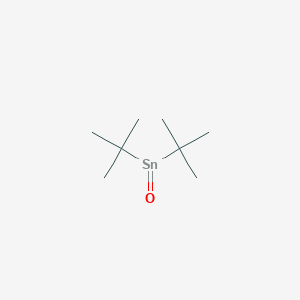
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
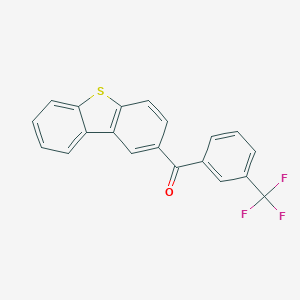
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
